molecular formula C21H26N2O6S2 B2594668 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-41-8

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2594668
CAS RN: 898408-41-8
M. Wt: 466.57
InChI Key: YMULFMNFHBYLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H26N2O6S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements

The compound has been studied for its contribution to the field of crystal engineering. For instance, its derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have been analyzed for their supramolecular arrangements. These studies highlight the influence of substituents on the cyclohexane ring in determining the crystal structure, revealing that while the general hydrogen bond ring pattern is retained, variations in supramolecular arrangements occur based on interactions between hydantoin rings, forming dimers and ribbons (Graus et al., 2010).

Stereochemistry Control

The compound's framework allows for stereochemically controlled synthesis, as evidenced in the preparation of single enantiomers and diastereoisomers of related structures. This stereochemistry control is instrumental in the synthesis of various pharmaceuticals, as the spatial arrangement of atoms can significantly influence a drug's effectiveness (Eames et al., 1996).

Muscarinic Receptor Affinity

Derivatives of this compound, such as 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, have been synthesized and tested for their muscarinic receptor binding affinity, indicating its potential application in neuropharmacology (Ishihara et al., 1992).

Synthesis of Spiroimidazolidine Derivatives

The compound's derivatives are also pivotal in synthesizing spiroimidazolidine derivatives, which exhibit significant hypoglycemic activity. This activity opens up avenues for the compound's application in developing treatments for diabetes (Iqbal et al., 2012).

properties

IUPAC Name

4-(benzenesulfonyl)-8-(2-methoxy-5-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c1-17-8-9-19(28-2)20(16-17)31(26,27)22-12-10-21(11-13-22)23(14-15-29-21)30(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULFMNFHBYLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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